molecular formula C21H20N2O5S B2713250 1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE CAS No. 670272-53-4

1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE

Cat. No.: B2713250
CAS No.: 670272-53-4
M. Wt: 412.46
InChI Key: JSRJHJSVFGCCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with a furanyl group, a phenoxyphenyl group, and a piperazinyl methanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps. One common method starts with the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain 1-{[4-(bromomethyl)phenyl]sulfonyl}amines. This intermediate is then reacted with 2-Furyl(1-piperazinyl)methanone in the presence of potassium carbonate (K₂CO₃) in acetonitrile, followed by refluxing to activate the molecule. The final product is obtained after further treatment with equimolar amounts of the intermediate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The furanyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The phenoxyphenyl and piperazinyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanyl ketones, while reduction could produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific enzymes and receptors. For instance, its inhibitory effect on acetyl- and butyrylcholinesterase is due to its ability to bind to the active site of these enzymes, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(FURAN-2-CARBONYL)-4-(4-PHENOXYBENZENESULFONYL)PIPERAZINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit both acetyl- and butyrylcholinesterase with significant potency highlights its potential as a therapeutic agent for neurodegenerative diseases .

Properties

IUPAC Name

furan-2-yl-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c24-21(20-7-4-16-27-20)22-12-14-23(15-13-22)29(25,26)19-10-8-18(9-11-19)28-17-5-2-1-3-6-17/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRJHJSVFGCCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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